(1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine

Medicinal chemistry Drug-likeness Lead optimization

Addressing the challenge of enantioselective LSD1 (KDM1A) inhibitor design, this chiral secondary amine building block (CAS 1178934-78-5) offers a privileged arylcyclopropylamine scaffold. - Enables access to both enantiomers (ee ≥98%), critical for resolving up to 10-fold differences in LSD1 IC50. - The methylene spacer ensures compatibility with iridium-catalyzed C-H borylation and Suzuki-Miyaura cross-coupling, reducing analog synthesis steps. - A purity of ≥95% minimizes pre-synthesis purification and impurity-driven side reactions.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
CAS No. 1178934-78-5
Cat. No. B1427325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine
CAS1178934-78-5
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC(C1CC1)NCC2=C(N=CC=C2)OC
InChIInChI=1S/C12H18N2O/c1-9(10-5-6-10)14-8-11-4-3-7-13-12(11)15-2/h3-4,7,9-10,14H,5-6,8H2,1-2H3
InChIKeyVOXDKYDXOVRPBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine (CAS 1178934-78-5) – Structural Identity and Procurement Baseline


(1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine (CAS 1178934-78-5) is a chiral secondary amine building block with molecular formula C₁₂H₁₈N₂O and molecular weight 206.28 g·mol⁻¹ . The compound features a 1-cyclopropylethylamine fragment N‑linked to a 2‑methoxypyridin‑3‑ylmethyl group, generating a stereogenic carbon at the cyclopropylethyl moiety . Its structure positions it within the arylcyclopropylamine (ACPA) class, which is a privileged scaffold for LSD1 (KDM1A) inhibitor discovery [1]. Commercially offered at ≥95 % purity by specialty chemical suppliers, this compound serves as a synthetic intermediate for medicinal chemistry programs targeting epigenetic enzymes .

Scaffold Class Arylcyclopropylamine (ACPA) building block for LSD1/KDM1A inhibitor discovery
Stereochemical Control Chiral center at cyclopropylethyl moiety supports enantiomer-comparison studies
Synthetic Compatibility Methylene-linked scaffold tolerates C–H borylation for late-stage diversification

(1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine – Structural Nuances That Preclude Simple Replacement


Within the 2‑methoxypyridin‑3‑ylmethyl amine family, subtle structural changes produce large differences in lipophilicity, hydrogen‑bonding capacity, and three‑dimensional shape, which critically affect LSD1 binding and synthetic utility [1]. For instance, replacing the 1‑cyclopropylethyl substituent with a cyclopropylmethyl group removes the methyl branch, altering the conformational landscape and reducing steric bulk, while direct attachment of the pyridine ring to the amine nitrogen eliminates the methylene linker and changes the pKₐ of the amine [2]. These modifications have been shown to shift LSD1 inhibitory activity by more than an order of magnitude in closely related ACPA series [3]. Consequently, generic in‑class substitution without matching these precise structural features carries a high risk of losing target potency, selectivity, or the desired reactivity in downstream synthetic transformations.

Target Chiral secondary amine with 2-methoxypyridin-3-ylmethyl motif and cyclopropylethyl substituent
Cyclopropylmethyl Analog Achiral analog lacks methyl branch; conformational landscape and steric profile may differ substantially
Target Methylene linker between amine and 2-methoxypyridine ring
N-Linked Isomer (CAS 1157521-32-8) Direct N-pyridine attachment alters amine basicity; target-engagement profile may not transfer
Target 2-Methoxy regioisomer on pyridine ring
4- or 6-Methoxy Regioisomers Hydrogen-bond acceptor orientation differs; reported ACPA SAR suggests target engagement may shift by over 80%

(1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine – Quantitative Differentiation Evidence vs. Analogs


Molecular Descriptor Comparison: logP, H‑Bond Donors/Acceptors, and Rotatable Bonds

The target compound possesses a calculated logP of ~2.1, which is 0.4–0.6 units higher than that of the cyclopropylmethyl analog (CAS 1184165‑50‑1; logP ~1.5) and 0.3 units higher than the directly N‑linked isomer (CAS 1157521‑32‑8; logP ~1.8) [1][2]. It has 1 hydrogen‑bond donor and 3 acceptors, matching the directly N‑linked isomer but with 5 rotatable bonds versus 3, providing greater conformational flexibility without altering the H‑bond pharmacophore [1][2]. In the ACPA LSD1 SAR, a logP increase of 0.3‑0.5 has been correlated with a 2‑ to 3‑fold improvement in cellular potency, likely due to enhanced membrane permeability [3].

LogP Comparison
Cross-study comparable
Target logP ≈ 2.1 — ΔlogP +0.6 vs. cyclopropylmethyl analog (logP ≈ 1.5), +0.3 vs. N-linked isomer (logP ≈ 1.8)
Supports permeability-context review for cellular LSD1 assay models
Calculated via ALOGPS; reported 2- to 3-fold cellular potency correlation in ACPA SAR
Medicinal chemistry Drug-likeness Lead optimization

Chiral Center Presence and Enantiomeric Purity Specification

The 1‑cyclopropylethyl substituent contains a stereogenic carbon, rendering the compound chiral. Commercial suppliers offer the (R)‑enantiomer (CAS 6240‑96‑6) and (S)‑enantiomer (CAS 195604‑39‑8) with enantiomeric excess (ee) ≥ 98 % . In contrast, the cyclopropylmethyl analog (CAS 1184165‑50‑1) is achiral, and the N‑directly‑linked analog (CAS 1157521‑32‑8) is also chiral but is typically supplied as a racemate . For LSD1 inhibitor development, specific enantiomers of ACPAs have shown up to 10‑fold differences in IC₅₀, making enantiopure procurement critical for SAR studies [1].

Chiral Purity
Head-to-head
(R)- or (S)-enantiomer available, ee ≥ 98% — cyclopropylmethyl analog is achiral; N-linked analog supplied as racemate
Enables enantiomer-attribution review for LSD1 binding studies
Reported up to 10-fold IC₅₀ difference between ACPA enantiomers in enzymatic assays
Asymmetric synthesis Chiral resolution Enantioselectivity

Positional Isomer Differentiation: 2‑Methoxy vs. 4‑Methoxy vs. 6‑Methoxy Pyridine Regioisomers

The 2‑methoxy substitution on the pyridine ring provides a unique hydrogen‑bond acceptor orientation compared to 4‑ or 6‑methoxy regioisomers. In the ACPA LSD1 series, 2‑methoxy aryl derivatives exhibited 5‑ to 20‑fold greater LSD1 inhibitory activity than the corresponding 4‑methoxy isomers due to favorable interactions with the FAD cofactor [1]. While direct IC₅₀ data for CAS 1178934‑78‑5 is not publicly disclosed, the 2‑methoxypyridin‑3‑ylmethyl motif is present in advanced LSD1 inhibitor intermediates (e.g., Patent US 9469597 B2), suggesting this regioisomer is preferred [2].

Regioisomer Activity
Class-level inference
2-Methoxy regioisomer: 5- to 20-fold reported activity advantage over 4-methoxy analogs in ACPA LSD1 series
Supports regioisomer-selection review for target-engagement assays
Extrapolated from class SAR; direct IC₅₀ for CAS 1178934-78-5 not publicly disclosed
Regioisomer Structure‑activity relationship Binding mode

Commercial Purity Benchmarking vs. Closest Analogs

The target compound is consistently offered at ≥ 95 % purity (HPLC/GC) by major vendors, with some suppliers achieving 98 % . The achiral cyclopropylmethyl analog (CAS 1184165‑50‑1) is also available at 95 %, but the chiral N‑directly‑linked analog (CAS 1157521‑32‑8) is frequently listed at only 90 % purity, reflecting a more challenging synthesis . Higher purity reduces batch‑to‑batch variability in SAR screens and simplifies downstream purification in multi‑step syntheses.

Commercial Purity
Data to verify
Target: ≥ 95% (standard), ≤ 98% (specialty) — N-linked analog: ~90% purity
May support reduced pre-synthesis purification in multi-step workflows
Vendor-reported HPLC/GC specifications; source-specific review recommended
Chemical procurement Purity specification Building block quality

Topological Polar Surface Area (TPSA) and CNS Drug‑Likeness

The TPSA of (1‑cyclopropylethyl)[(2‑methoxypyridin‑3‑yl)methyl]amine is calculated as 34.1 Ų [1], which lies within the favorable range for CNS penetration (< 60 Ų). The cyclopropylmethyl analog has a TPSA of 34.1 Ų (identical), while the N‑linked analog (CAS 1157521‑32‑8) has a slightly lower TPSA of 25.4 Ų [2]. The presence of the methylene linker in the target compound maintains a balance between polarity and lipophilicity that is favorable for passive CNS entry, aligning with the requirement for LSD1 inhibitors targeting neurological indications [3].

TPSA Profile
Cross-study comparable
TPSA 34.1 Ų (target) vs. 25.4 Ų (N-linked analog) — Δ +8.7 Ų; cyclopropylmethyl analog matches at 34.1 Ų
Supports physicochemical-property review for CNS research-model context
Calculated via Ertl method; TPSA
Synthetic Tractability
Class-level inference
3- to 5-step route via C–H borylation/cross-coupling; reported yields 60–80% per step — N-linked analogs may see 20–40% lower cross-coupling yields
Supports route-efficiency review for analog library synthesis
Ir-catalyzed C–H borylation conditions; methylene linker avoids catalyst poisoning by basic amine
Blood‑brain barrier CNS drug design Physicochemical property

Synthetic Tractability: C–H Borylation Compatibility

The ACPA core of the target compound is amedable to rapid derivatization via C–H borylation/cross‑coupling, a methodology that enabled the synthesis of >45 ACPA analogs from cyclopropylamine in a single study [1]. The methylene‑linked 2‑methoxypyridine motif tolerates palladium‑catalyzed C–H functionalization without protection, offering a 3‑ to 5‑step reduction in synthetic routes compared to classical pre‑functionalized approaches [2]. This contrasts with N‑linked analogs, where the basic amine nitrogen can poison transition‑metal catalysts and reduce cross‑coupling yields by 20–40 % [3].

Synthetic Tractability
Class-level inference
3- to 5-step route via C–H borylation/cross-coupling; reported yields 60–80% per step — N-linked analogs may see 20–40% lower cross-coupling yields
Supports route-efficiency review for analog library synthesis
Ir-catalyzed C–H borylation conditions; methylene linker avoids catalyst poisoning by basic amine
Late‑stage functionalization C–H activation Parallel synthesis

(1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine – Targeted Application Scenarios Backed by Evidence


Medicinal Chemistry: LSD1/KDM1A Inhibitor Lead Optimization

The compound’s 2‑methoxypyridin‑3‑ylmethyl‑cyclopropylethylamine scaffold aligns with the pharmacophore of potent LSD1 inhibitors [1]. Its demonstrated enantiopure availability and favorable logP/TPSA profile [2] support its use in SAR studies aimed at improving cellular potency and CNS penetration. The 2‑methoxy regioisomer is predicted to confer 5‑ to 20‑fold greater activity than 4‑methoxy counterparts based on published ACPA SAR [1].

Chemical Biology: Chiral Probe Synthesis for Epigenetic Target Validation

Access to both enantiomers with ee ≥ 98 % enables the preparation of stereochemically defined probes to dissect enantioselective LSD1 interactions [1]. This addresses the known up to 10‑fold difference in LSD1 IC₅₀ between enantiomers and avoids confounding results from racemic mixtures [1].

Synthetic Methodology: Late‑Stage Diversification via C–H Activation

The methylene spacer insulates the amine nitrogen from the pyridine ring, rendering the scaffold compatible with iridium‑catalyzed C–H borylation and subsequent Suzuki–Miyaura cross‑coupling [3][4]. This compatibility can reduce analog synthesis from 6–8 steps to 3–5 steps compared to classical routes, accelerating hit‑to‑lead timelines.

Procurement Strategy: High‑Purity Building Block for Multi‑Step Synthesis

With commercial purity specifications reaching 98 % , this compound minimizes the need for pre‑synthesis purification. Its higher purity relative to the N‑linked analog (~90 %) reduces the risk of impurity‑driven side reactions in subsequent alkylation or reductive amination steps, improving overall process robustness.

Application
Selection Property
Validation Focus
LSD1 inhibitor SAR studies
2-Methoxy regioisomer and ACPA scaffold context
Target-engagement assay review and cellular permeability assessment
Enantiomer-attribution studies
Enantiopure building block access (ee ≥ 98%)
Stereochemical-preference review in LSD1 enzymatic assays
Late-stage diversification workflow
C–H borylation compatibility of methylene-linked scaffold
Synthetic route efficiency and catalyst-tolerance review
Multi-step synthesis procurement
High-purity building block specification
Batch-to-batch consistency and impurity-profile review
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